molecular formula C16H19N3O3 B7434137 Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate

Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate

Cat. No. B7434137
M. Wt: 301.34 g/mol
InChI Key: KTKBVJLWHQVCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate, also known as E7080, is a small molecule inhibitor of multiple tyrosine kinases. It was first synthesized by Eisai Co., Ltd. in 2008 and has since been extensively studied for its potential use in cancer therapy.

Mechanism of Action

Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate exerts its anti-tumor effects through multiple mechanisms. It inhibits VEGFR, FGFR, and PDGFR, which are involved in tumor angiogenesis, by blocking their downstream signaling pathways. Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate also inhibits RET, which is involved in the growth and survival of thyroid cancer cells. Additionally, Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate has been shown to inhibit the activity of BRAF and MEK, which are involved in the MAPK signaling pathway. This pathway is frequently dysregulated in various types of cancer.
Biochemical and Physiological Effects:
Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate has been shown to effectively inhibit tumor growth and angiogenesis in preclinical studies. It has also demonstrated anti-tumor activity in various types of cancer, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate has a favorable pharmacokinetic profile, with a long half-life and low clearance rate. It is well-tolerated in animal models and has shown minimal toxicity in clinical trials.

Advantages and Limitations for Lab Experiments

Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical settings. However, Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate may have off-target effects that need to be carefully evaluated.

Future Directions

For Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate research include combination therapy, treatment of other diseases, and further evaluation of its long-term effects.

Synthesis Methods

The synthesis method of Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate involves the reaction of 2-ethyl-4-amino-5-nitro-pyrimidine with 4-methoxyaniline and ethyl chloroformate in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate in high yield and purity.

Scientific Research Applications

Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). These receptors play a crucial role in tumor angiogenesis, proliferation, and metastasis. By inhibiting these receptors, Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate can effectively block tumor growth and progression.

properties

IUPAC Name

ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-4-14-17-10-13(16(20)22-5-2)15(19-14)18-11-6-8-12(21-3)9-7-11/h6-10H,4-5H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKBVJLWHQVCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=N1)NC2=CC=C(C=C2)OC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate

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